molecular formula C36H30O16 B150274 Isosalvianolic acid B CAS No. 930573-88-9

Isosalvianolic acid B

Cat. No.: B150274
CAS No.: 930573-88-9
M. Wt: 718.6 g/mol
InChI Key: SNKFFCBZYFGCQN-BJMVGYQFSA-N
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Description

Isosalvianolic acid B is a bioactive compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the salvianolic acids family, which are known for their potent antioxidant properties. This compound, like its counterparts, has been extensively studied for its potential therapeutic effects, particularly in cardiovascular protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of isosalvianolic acid B typically involves the extraction from Salvia miltiorrhiza roots. The process includes several steps such as maceration, filtration, and purification using chromatographic techniques. High-purity this compound can be obtained through purification methods like sephadex chromatography and preparative chromatography .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of macroreticular resin D101 is common in the industrial extraction process, although it may introduce some toxic residues that need to be identified and quantified .

Chemical Reactions Analysis

Types of Reactions

Isosalvianolic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its polyphenolic structure, which allows it to act as a reactive oxygen species scavenger .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound. These products retain the core structure of the compound but exhibit different chemical properties and potential biological activities .

Mechanism of Action

The mechanism of action of isosalvianolic acid B involves its ability to scavenge reactive oxygen species and inhibit oxidative stress. It achieves this by donating hydrogen atoms from its phenolic hydroxyl groups. Additionally, it modulates various signaling pathways, including the Nuclear factor E2-related factor 2/Kelch-like ECH-related protein 1 pathway, to regulate the expression of antioxidant enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKFFCBZYFGCQN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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